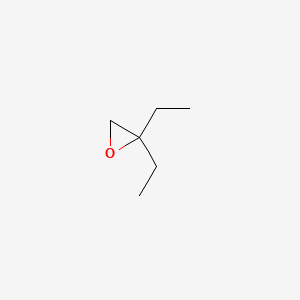
3,4,5-Triiodobenzoic acid
説明
3,4,5-Triiodobenzoic acid (TIBA) is an organic compound with a molecular formula of C9H6I3O2. It is an aromatic acid that is commonly used in scientific research, as well as in various industrial and medical applications. TIBA has a wide variety of uses due to its unique properties, including its ability to act as an electron acceptor, a ligand, and a catalyst in certain reactions. In addition, TIBA is a powerful oxidizing agent, which makes it useful for a variety of applications, such as in the synthesis of organic compounds, the production of dyes, and the purification of water.
科学的研究の応用
Vascular Embolization
3,4,5-Triiodobenzoic acid derivatives are used to prepare polymeric hydrogel-based particles that are employed in vascular embolization. This application is crucial in medical procedures that aim to block blood vessels to prevent blood flow to certain areas of the body .
Radiopaque Polymers
This compound is utilized in the synthesis of aromatic iodine-containing vinylic monomers. These monomers are then used in creating radiopaque polymers, which are essential in medical imaging as they enhance the visibility of structures within the body during radiological procedures .
Plant Growth Regulation
In plant biology research, 3,4,5-Triiodobenzoic acid is used as an auxin transport inhibitor. It is added to media to study auxin distribution and transport during embryogenesis and seed germination, particularly in model organisms like Arabidopsis .
In Vitro Propagation
The compound affects the in vitro propagation of plants by influencing the development of shoots and altering endogenous variations in proteins and other compounds essential for plant growth .
Agricultural Yield Enhancement
Application of triiodobenzoic acid derivatives on crops like potatoes can influence tuber size and potentially increase yield, demonstrating its role as a growth-regulating compound in agriculture .
Drug Delivery and Imaging
In pharmaceutical research, 3,4,5-Triiodobenzoic acid is incorporated into microspheres for transarterial embolization (TAE). These microspheres are designed for locoregional delivery of drugs and also serve as contrast agents for computed tomography (CT) imaging .
作用機序
Target of Action
The primary target of 3,4,5-Triiodobenzoic acid (TIBA) is the actin-binding proteins, specifically the villins in Arabidopsis thaliana . Villins play a crucial role in the regulation of actin dynamics, which is essential for various cellular processes.
Mode of Action
TIBA interacts directly with the C-terminal headpiece domain of villins, causing villin to oligomerize . This interaction drives excessive bundling of actin filaments . The changes in actin dynamics disrupt the trafficking of PIN-FORMED auxin efflux carriers and reduce their levels at the plasma membrane .
Biochemical Pathways
The action of TIBA affects the polar auxin transport (PAT) pathway . PAT is crucial for auxin-dependent plant development, controlling cell expansion, polarity, and organ patterning . TIBA, as an auxin transport inhibitor, blocks the polar auxin flow between cells, affecting the actin cytoskeleton .
Pharmacokinetics
It is known that tiba is used in vitro and can suppress somatic embryo formation .
Result of Action
The action of TIBA results in changes in actin dynamics, impairing auxin transport . This disruption affects the auxin concentration gradient, leading to alterations in plant growth and development . For instance, it inhibits the colonization of the main root cortex by certain fungi and the formation of the Hartig net .
Action Environment
The action, efficacy, and stability of TIBA can be influenced by various environmental factors. It’s worth noting that TIBA is considered an obsolete anti-auxin plant growth regulator , and its use may vary depending on the specific environmental context and the plant species involved.
特性
IUPAC Name |
3,4,5-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBKDZNMPMBJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177932 | |
| Record name | Benzoic acid, 3,4,5-triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2338-20-7 | |
| Record name | 3,4,5-Triiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2338-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-triiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4,5-triiodobenzoic acid (TIBA) influence plant growth, and what molecular mechanisms are involved?
A1: TIBA acts as an inhibitor of polar auxin transport in plants []. This inhibition disrupts the distribution of the plant hormone indole-3-acetic acid (IAA), which is crucial for various growth and developmental processes. For example, TIBA prevents the formation of adventitious roots in Arabidopsis stem segments by interfering with the transport of endogenous IAA to the basal end, a process necessary for root initiation [].
Q2: What makes 3,4,5-triiodobenzoic acid suitable for use in medical implants?
A2: 3,4,5-Triiodobenzoic acid can be incorporated into polymers used in medical and dental implants []. When copolymerized with methyl methacrylate and 2-hydroxyethyl methacrylate, it imparts radiopacity to the resulting material []. This radiopacity allows for the visualization of the implant within the body using X-ray imaging, which is crucial for monitoring implant placement and integrity.
Q3: How do the substituents on the benzene ring affect the halogen bonding properties of iodine in 3,4,5-triiodobenzoic acid?
A3: Research suggests that the carboxyl group in 3,4,5-triiodobenzoic acid, being electron-withdrawing, influences the halogen bonding behavior of the iodine atoms []. Specifically, the presence of this group favors the iodine atoms in the meta position to act as halogen bond donors, while the ortho and para iodines are more likely to act as halogen bond acceptors []. This understanding is crucial for predicting and potentially manipulating the intermolecular interactions of 3,4,5-triiodobenzoic acid in various chemical and biological contexts.
Q4: Are there alternative compounds to 3,4,5-triiodobenzoic acid with similar applications?
A4: While 3,4,5-triiodobenzoic acid exhibits specific properties, alternative compounds can serve similar purposes. For instance, other iodine-containing monomers like those derived from methacrylic acid can also impart radiopacity to polymers []. The choice of the most suitable compound depends on factors such as desired properties, compatibility with other materials, and potential biological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)










